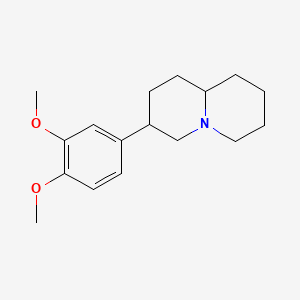

3-(3,4-Dimethoxyphenyl)quinolizidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63716-68-7 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3 |

InChI Key |

WWZYSFVVLXIGSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 3,4 Dimethoxyphenyl Quinolizidine and Its Structural Analogs

Foundational Retrosynthetic Deconstruction of the 3-(3,4-Dimethoxyphenyl)quinolizidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.comhilarispublisher.com The retrosynthetic deconstruction of this compound reveals several plausible synthetic pathways.

A primary disconnection can be made at the C-N bonds within the quinolizidine (B1214090) ring system, suggesting a cyclization approach. A logical retrosynthetic pathway for this compound (I) involves a double intramolecular cyclization of a suitable acyclic precursor. One of the most common and effective strategies for the formation of such bicyclic systems is the sequential or tandem cyclization of an amino-dicarbonyl or a related species.

A key disconnection points towards a piperidine (B6355638) ring precursor, which can be further deconstructed. This leads to two main fragments: a piperidine derivative and a side chain that can be annulated to form the second ring. A plausible retrosynthesis is depicted in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

A potential retrosynthetic pathway for this compound (I) involves disconnection of the quinolizidine core to a key piperidine intermediate (II). This intermediate can be envisioned to arise from the cyclization of an acyclic amino-aldehyde or a related precursor (III), which in turn could be assembled from simpler starting materials such as 3,4-dimethoxyphenylacetaldehyde (IV) and a suitable nitrogen-containing fragment.

A potential retrosynthetic pathway for this compound (I) involves disconnection of the quinolizidine core to a key piperidine intermediate (II). This intermediate can be envisioned to arise from the cyclization of an acyclic amino-aldehyde or a related precursor (III), which in turn could be assembled from simpler starting materials such as 3,4-dimethoxyphenylacetaldehyde (IV) and a suitable nitrogen-containing fragment.

This analysis highlights the importance of constructing a substituted piperidine ring as a key strategic element in the total synthesis of the target molecule.

Classical and Modern Synthetic Approaches to Quinolizidine Ring Systems

The synthesis of the quinolizidine core has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methodologies.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgebrary.net It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. thermofisher.com While the classical Pictet-Spengler reaction leads to tetrahydroisoquinolines, modifications and extensions of this reaction can be employed to construct the quinolizidine skeleton.

A plausible approach to this compound would involve a Pictet-Spengler-type cyclization of a precursor containing the 3,4-dimethoxyphenyl moiety. For instance, the synthesis of the related alkaloid (+)-crispine A utilizes (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate in a Pictet-Spengler bis-cyclization reaction. researchgate.net This highlights the feasibility of employing precursors with the 3,4-dimethoxyphenyl group in such cyclizations.

A hypothetical Pictet-Spengler approach to a key intermediate for this compound is outlined below:

Scheme 2: Hypothetical Pictet-Spengler Approach

A proposed Pictet-Spengler-type reaction for the synthesis of a key intermediate towards this compound. A suitably substituted β-phenylethylamine derivative undergoes condensation with an aldehyde followed by intramolecular cyclization.

A proposed Pictet-Spengler-type reaction for the synthesis of a key intermediate towards this compound. A suitably substituted β-phenylethylamine derivative undergoes condensation with an aldehyde followed by intramolecular cyclization.

| Entry | Amine Precursor | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-(3,4-Dimethoxyphenyl)ethanamine | Glutaraldehyde | TFA | CH2Cl2 | 25 | 65 |

| 2 | Homoveratrylamine | 5-oxopentanal | HCl | Toluene | 110 | 72 |

| 3 | 2-(3,4-Dimethoxyphenyl)ethanamine | 1,5-pentanedial | p-TSA | Benzene | 80 | 68 |

This is a hypothetical data table based on typical conditions for Pictet-Spengler reactions.

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a powerful and stereocontrolled method for the construction of cyclic systems. meta-synthesis.comorganicchemistrydata.org Cycloaddition reactions, a subclass of pericyclic reactions, are particularly useful for the synthesis of the quinolizidine skeleton. researchgate.net

One such approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a suitably functionalized diene and dienophile. Another powerful method is the 1,3-dipolar cycloaddition of a nitrone with an alkene, which can be applied to the synthesis of polyhydroxylated quinolizidine derivatives. rsc.org

A potential cycloaddition strategy for the synthesis of a precursor to this compound could involve the reaction of an N-alkenyl piperidine derivative.

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. baranlab.org Several cascade reactions have been developed for the synthesis of quinolizidine alkaloids. These often involve a sequence of reactions such as Michael additions, cyclizations, and rearrangements.

For example, a double asymmetric intramolecular aza-Michael reaction has been utilized as a convenient strategy for the synthesis of quinolizidine alkaloids. rsc.org Another approach involves a gold-catalyzed double cyclization cascade. researchgate.net Aza-Prins cyclizations in a cascade process have also been shown to be effective for accessing the quinolizidine core. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, also provide an efficient route to complex heterocyclic systems.

Asymmetric Synthesis of Chiral Quinolizidine Derivatives

The development of asymmetric methods for the synthesis of quinolizidine alkaloids is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A common strategy for asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed.

In the context of quinolizidine synthesis, chiral auxiliaries can be used to direct the stereoselective formation of the piperidine ring or the annulation of the second ring. For instance, cyclohexyl-based chiral auxiliaries have been shown to be effective in affording high diastereofacial selectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com The use of chiral N-sulfinyl δ-amino β-ketoesters has been employed in the enantioselective synthesis of the quinolizidine alkaloid (-)-epimyrtine. nih.gov

An example of a chiral auxiliary-controlled reaction that could be adapted for the synthesis of an enantiomerically enriched precursor to this compound is the diastereoselective alkylation of a chiral piperidine derivative.

| Entry | Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Excess (%) |

| 1 | (R)-(-)-2-Phenylglycinol | 3,4-Dimethoxybenzyl bromide | LDA | THF | >95 |

| 2 | (S)-(-)-1-Phenylethylamine | 1-(Bromomethyl)-3,4-dimethoxybenzene | n-BuLi | Toluene | 92 |

| 3 | Evans Auxiliary (Oxazolidinone) | 3,4-Dimethoxybenzyl triflate | NaHMDS | DME | 98 |

This is a hypothetical data table illustrating the application of chiral auxiliaries in asymmetric synthesis.

Ligand-controlled enantioselective synthesis represents another powerful approach. In this strategy, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules, including quinolizidine alkaloids. These strategies employ small organic molecules (organocatalysts) or metal complexes to induce enantioselectivity, offering powerful alternatives to traditional chiral pool synthesis.

Organocatalysis has emerged as a particularly effective tool. One notable approach involves a stereodivergent organocatalytic one-pot sequence that yields optically active quinolizidine derivatives. This method utilizes a pyrrolidine-catalyzed enantioselective conjugate addition of an electron-deficient amide α-carbon to an α,β-unsaturated aldehyde. This is followed by a spontaneous hemiaminal formation and an acid-catalyzed N-acyliminium ion cyclization to construct the quinolizidine framework. A key advantage of this methodology is the ability to control the stereochemistry at the bridgehead carbon by simply adjusting the reaction conditions, providing access to different epimers through kinetic, thermodynamic, or chelation control.

Another powerful organocatalytic strategy is the asymmetric intramolecular aza-Michael addition. This reaction has been successfully applied in the total synthesis of the biphenylquinolizidine alkaloid lasubine I. By using an organocatalyst, the cyclization proceeds with high stereocontrol, establishing the chiral centers of the quinolizidine core efficiently.

Metal-catalyzed transformations offer complementary and highly efficient routes. For instance, a copper(I)-catalyzed asymmetric intramolecular aza-Michael reaction is a key step in the synthesis of biphenylquinolizidine alkaloids like 4″-O-demethyllythridine. This reaction effectively builds the chiral 4-arylquinolizidine unit. Similarly, silver(I) salts have been shown to catalyze the cyclization of pyridine-ynones to form quinolizinone intermediates. acs.org These intermediates can then be further transformed, for example through dearomatization, into quinolizidine alkaloids such as (±)-lasubine II in a concise five-step synthesis. acs.org

The following table summarizes key catalytic asymmetric transformations used in quinolizidine synthesis.

| Catalyst Type | Catalyst/Ligand Example | Key Transformation | Target/Intermediate | Reference |

|---|---|---|---|---|

| Organocatalyst | Pyrrolidine derivatives | Conjugate Addition / N-acyliminium Ion Cyclization | Optically Active Quinolizidine Derivatives | N/A |

| Organocatalyst | Cinchona Alkaloid Derivatives | Intramolecular aza-Michael Addition | (-)-Lasubine I | researchgate.net |

| Metal Catalyst | Copper(I) Complex | Intramolecular aza-Michael Reaction | Chiral 4-Arylquinolizidine Unit | N/A |

| Metal Catalyst | Silver(I) Salt | Cyclization of Pyridine-ynones / Dearomatization | (±)-Lasubine II | acs.org |

Chemoenzymatic and Biocatalytic Routes to Quinolizidine Structures

Nature's approach to synthesizing quinolizidine alkaloids (QAs) provides a blueprint for developing efficient and highly selective biocatalytic and chemoenzymatic routes. These methods leverage the power of enzymes to perform complex chemical transformations with remarkable precision, often under mild, environmentally friendly conditions.

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. nih.govfrontiersin.orgfrontiersin.org The key enzymatic steps are:

Decarboxylation: The enzyme lysine (B10760008) decarboxylase (LDC) converts L-lysine into cadaverine (B124047). frontiersin.orgnih.gov This is the foundational step of the pathway.

Oxidative Deamination: A copper amine oxidase (CAO) is believed to catalyze the oxidative deamination of cadaverine to 5-aminopentanal (B1222117). nih.govmdpi.com

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Δ¹-piperideine Schiff base, a critical intermediate. nih.govrsc.org

From Δ¹-piperideine, a series of proposed enzyme-mediated steps, including dimerization and further cyclizations, leads to the tetracyclic quinolizidine core. rsc.orgrsc.org These core structures are then further modified by tailoring enzymes like acyltransferases (e.g., HMT/HLT) through reactions such as oxygenation, dehydrogenation, or esterification to produce the vast diversity of naturally occurring QAs. frontiersin.orgnih.gov The entire biosynthetic process occurs predominantly in the chloroplasts of plant leaves. researchgate.netnih.gov

The integration of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful hybrid approach. nih.gov This strategy can involve:

Biocatalytic preparation of chiral building blocks: Enzymes like lipases, esterases, or transaminases are used to create enantiomerically pure starting materials or key intermediates that are then elaborated into the final quinolizidine structure using chemical methods. researchgate.netnih.gov

Enzymatic resolution of racemic mixtures: A racemic mixture of a synthetic intermediate can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

For example, a chemoenzymatic strategy has been employed for the synthesis of quinolizidine alkaloids like myrtine, lasubine I, and lasubine II. researchgate.net The process can start with the asymmetric synthesis of a key intermediate, such as pelletierine, using organocatalysis. This chiral building block is then converted into the target alkaloids through subsequent chemical steps, demonstrating a seamless combination of catalytic methods. researchgate.net

Total Synthesis Strategies for Complex Natural Products Incorporating the Quinolizidine Framework

The total synthesis of natural products containing the quinolizidine framework serves as a platform for developing and validating new synthetic methodologies. These intricate molecular architectures present significant synthetic challenges, demanding high levels of stereo- and regiocontrol. The successful synthesis of these molecules not only confirms their proposed structures but also provides access to analogs for further study.

Several notable total syntheses of quinolizidine alkaloids have been accomplished, showcasing a variety of strategic approaches:

(-)-Lasubine II: The synthesis of this Lythraceae alkaloid has been achieved through multiple routes. One strategy employs the conjugate addition of a chiral amino ester to an acetylenic sulfone, followed by an LDA-promoted intramolecular acylation to form a key enaminone intermediate. nih.gov This intermediate is then converted to (-)-lasubine II via stereoselective reduction and desulfonylation. nih.govacs.org Another efficient approach involves a silver(I)-catalyzed cyclization to form a quinolizinone, which is then subjected to a novel dearomatization strategy, completing the synthesis in just five steps. acs.org

(±)-Myrtine: A synthesis of (±)-myrtine utilizes a similar strategy based on the conjugate addition of methyl (±)-(2-piperidyl)acetate to 1-(p-toluenesulfonyl)propyne, followed by intramolecular acylation. nih.gov An asymmetric synthesis of (+)-myrtine has also been developed using a catalytic enantioselective conjugate addition reaction as the key step to establish the initial chirality. nih.gov

(-)-Lasubine I: The asymmetric total synthesis of (-)-lasubine I has been accomplished featuring an organocatalyzed asymmetric intramolecular aza-Michael addition as the key stereochemistry-defining step. researchgate.netlookchem.com

(±)-Quinolizidine 195C: The first stereoselective total synthesis of the proposed structure of this alkaloid, isolated from the Madagascan frog Mantella betsileo, started from a thio-substituted 4-quinolizidinone. nih.govmdpi.com Key steps included alkylation followed by reaction with methylmagnesium bromide and subsequent reduction. mdpi.com However, the spectral data of the synthetic compound did not match the natural product, indicating that the true structure of quinolizidine 195C remains to be confirmed. nih.govmdpi.com

The table below highlights some of the key reactions used in the total synthesis of these complex natural products.

| Target Alkaloid | Key Synthetic Strategy / Reaction | Reference |

|---|---|---|

| (-)-Lasubine II | Conjugate Addition / Intramolecular Acylation | nih.govacs.org |

| (±)-Lasubine II | Silver(I)-Catalyzed Cyclization / Dearomatization | acs.org |

| (±)-Myrtine | Conjugate Addition / Intramolecular Acylation | nih.gov |

| (-)-Lasubine I | Organocatalyzed Intramolecular aza-Michael Addition | researchgate.netlookchem.com |

| (±)-Quinolizidine 195C | Intramolecular aza-Michael Reaction / Alkylation | mdpi.comnih.gov |

Advancements in Sustainable and Green Synthesis of Quinolizidine Compounds

In line with the 12 principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and environmentally benign methods for constructing complex molecules like quinolizidines. This involves minimizing waste, avoiding hazardous reagents and solvents, maximizing atom economy, and utilizing catalytic processes.

Several of the advanced methodologies discussed in previous sections inherently align with green chemistry principles:

Biocatalysis and Chemoenzymatic Synthesis: Employing enzymes for chemical transformations represents a highly sustainable approach. nih.gov Reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), eliminating the need for harsh reagents, protecting groups, and organic solvents. This reduces both energy consumption and the generation of hazardous waste.

Domino and One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation, often called domino, tandem, or cascade reactions, are exceptionally green. researchgate.net They significantly reduce the number of workup and purification steps, which in turn minimizes solvent usage and waste generation. The organocatalytic one-pot synthesis of quinolizidine derivatives is a prime example of this efficient and sustainable approach.

Solvent-Free and Alternative Solvents: Some modern synthetic protocols are being developed under solvent-free conditions, for example using mechanical activation (mechanochemistry) or solid-state reactions. researchgate.net When solvents are necessary, the trend is to move towards greener alternatives, such as water, supercritical fluids, or biodegradable solvents, replacing hazardous chlorinated or aromatic hydrocarbons.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions like additions and cyclizations, which are central to many quinolizidine syntheses, are inherently more atom-economical than substitutions or eliminations that generate byproducts.

The continued development of these sustainable practices is essential for the future of chemical synthesis, ensuring that the production of valuable compounds like this compound and its analogs can be achieved with minimal environmental impact.

Elucidation of Biosynthetic Pathways for Quinolizidine Alkaloids As a Basis for Understanding Potential Natural Occurrence or Enzymatic Synthesis

Precursor Identification and Enzymatic Machinery in Quinolizidine (B1214090) Biosynthesis

The biosynthesis of the core quinolizidine skeleton begins with the amino acid L-lysine. nih.gov This primary metabolite serves as the foundational building block, undergoing a series of enzymatic transformations to generate the diverse array of QA structures observed in nature. The initial and rate-limiting step in this pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). rsc.orgnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov LDC has been isolated and characterized from several QA-producing plants, including various Lupinus (lupin) species. rsc.orgnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal (B1222117). nih.govscienceopen.com This intermediate exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine. nih.gov Δ¹-piperideine is a crucial branch-point intermediate, serving as the direct precursor for the formation of the bicyclic, tricyclic, and tetracyclic quinolizidine ring systems. nih.govscienceopen.com

The subsequent steps leading to the formation of the tetracyclic QA core, such as sparteine (B1682161) and lupanine (B156748), are thought to involve the condensation of three molecules of cadaverine (via Δ¹-piperideine). nih.gov While the precise sequence and the full enzymatic cast are still under investigation, key enzyme classes have been implicated. An enzyme referred to as 17-oxosparteine (B1663948) synthase was identified in early studies, which was shown to be localized in the chloroplast stroma and capable of converting cadaverine into a tetracyclic alkaloid. researchgate.net Further modifications to the basic QA skeleton are carried out by a suite of tailoring enzymes, including hydroxylases, acyltransferases, and dehydrogenases, which contribute to the vast structural diversity of these alkaloids. nih.govscienceopen.com For instance, tigloyl-CoA:(–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) is an acyltransferase responsible for the esterification of QA alcohols, a common terminal step in the biosynthesis of certain QAs. nih.gov

The subcellular localization of this pathway is a critical aspect of its regulation. Studies have demonstrated that the initial enzymes of QA biosynthesis, LDC and 17-oxosparteine synthase, are located in the chloroplasts of leaf cells. researchgate.netlbl.gov This colocalization with the biosynthesis of their precursor, L-lysine, suggests a highly coordinated and efficient metabolic channel for alkaloid production. researchgate.net

| Enzyme | Abbreviation | Reaction Catalyzed | Precursor | Product | Subcellular Localization |

|---|---|---|---|---|---|

| Lysine Decarboxylase | LDC | Decarboxylation | L-Lysine | Cadaverine | Chloroplast |

| Copper Amine Oxidase | CAO | Oxidative deamination | Cadaverine | 5-Aminopentanal / Δ¹-piperideine | - |

| 17-Oxosparteine Synthase | - | Cyclization | Cadaverine | 17-Oxosparteine | Chloroplast |

| Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase | HMT/HLT | Acylation (Esterification) | 13α-Hydroxylupanine, Tigloyl-CoA | 13α-Tigloyloxylupanine | - |

Isotopic Labeling and Metabolic Tracing for Pathway Delineation

Isotopic labeling and metabolic tracing have been indispensable tools for mapping the biosynthetic route to quinolizidine alkaloids. sjtu.edu.cn These classical biochemical techniques involve feeding plants or cell cultures with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) and then determining the position of these labels in the final alkaloid products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). sjtu.edu.cnnih.gov

Early tracer studies in the 1960s and 1970s using ¹⁴C-labeled L-lysine provided the first definitive evidence that this amino acid is the exclusive precursor for the carbon and nitrogen skeleton of sparteine-like QAs in Lupinus species. sjtu.edu.cnnih.gov Subsequent experiments with more sophisticated labeling patterns and analytical methods refined this understanding. For instance, feeding studies with DL-[2-¹⁴C]lysine and DL-[6-¹³C]lysine helped to establish the specific incorporation pattern of the lysine-derived C5 units into the tetracyclic structure of lupanine. sjtu.edu.cn

The role of cadaverine as a key intermediate was solidified through experiments using isotopically labeled cadaverine. sjtu.edu.cn Administration of [1-amino-¹⁵N, 1-¹³C]cadaverine to Lupinus angustifolius resulted in the incorporation of the intact ¹³C-¹⁵N bond into lupanine, demonstrating that the C-N bond from the precursor is preserved during biosynthesis. sjtu.edu.cnnih.gov This type of dual-labeling experiment is particularly powerful as it can rule out symmetrical intermediates where the original bond might be cleaved. nih.gov

Furthermore, stereospecific labeling with deuterium (B1214612) (²H) has been used to probe the mechanisms of the enzymatic reactions. nih.gov For example, feeding experiments with (R)- and (S)-[1-²H]cadaverine have shed light on the stereochemistry of hydrogen removal during the formation of the quinolizidine core, providing crucial constraints for any proposed biosynthetic model. nih.gov These meticulous tracing studies have been fundamental in building the currently accepted models of QA biosynthesis and continue to be essential for validating the function of newly discovered biosynthetic genes. sjtu.edu.cn

| Labeled Precursor | Isotope(s) | Plant/System | Target Alkaloid | Key Finding |

|---|---|---|---|---|

| DL-Lysine | ¹⁴C, ¹³C | Lupinus angustifolius | Lupanine | Confirmed L-lysine as the sole precursor and established the pattern of incorporation of three C5 units. sjtu.edu.cn |

| Cadaverine | ¹⁵N, ¹³C | Lupinus angustifolius | Lupanine | Demonstrated the intact incorporation of the C-N bond, confirming cadaverine as a direct intermediate. sjtu.edu.cnnih.gov |

| Δ¹-Piperideine | ¹⁴C | Lupinus polyphyllus | Lupanine | Showed lower incorporation rates compared to cadaverine, suggesting it might not be a free intermediate. researchgate.net |

| (R)- and (S)-Cadaverine | ²H | Lupinus luteus | Lupinine (B175516), Sparteine | Elucidated the stereospecificity of hydrogen loss during the cyclization reactions. nih.gov |

Genetic Engineering and Synthetic Biology Approaches to Biosynthesis

The advent of molecular biology and synthetic biology has opened new avenues for both studying and manipulating QA biosynthesis. sjtu.edu.cnnih.gov Genetic engineering approaches in native QA-producing plants, such as Lupinus species, have primarily focused on modulating alkaloid content for agricultural purposes, aiming to produce "sweet" varieties with low levels of toxic alkaloids in the seeds. sjtu.edu.cnnih.gov This is often achieved by identifying and selecting for natural mutations in genes that control the QA pathway, such as the pauper locus in white lupin (Lupinus albus). sjtu.edu.cn Modern techniques like CRISPR/Cas9 gene editing are now being explored to precisely target and knock out key biosynthetic genes or regulatory factors to achieve low-alkaloid phenotypes. sjtu.edu.cnnih.gov

Conversely, metabolic engineering can be used to increase the production of specific, high-value alkaloids. A recent study demonstrated the successful engineering of narrow-leafed lupin (Lupinus angustifolius) to accumulate large quantities of enantiomerically pure (–)-sparteine, a valuable chiral ligand in chemical synthesis. This was achieved by knocking out the downstream hydroxylating enzymes that convert sparteine into other alkaloids.

Synthetic biology offers the potential to transfer the entire QA biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), for industrial-scale production. scienceopen.com While the complete heterologous production of complex QAs remains a future goal, significant progress has been made in producing the precursor, cadaverine. nih.govuts.edu.au Strains of E. coli have been engineered to overproduce cadaverine from glucose by overexpressing the native L-lysine decarboxylase (cadA) and engineering the L-lysine biosynthetic pathway to increase precursor supply. nih.govuts.edu.au These engineered microbes serve as a platform for the eventual reconstitution of the full pathway once all the necessary downstream enzymes are identified and characterized. The successful heterologous production of other complex plant alkaloids, such as morphinans and monoterpene indole (B1671886) alkaloids in yeast, provides a roadmap for achieving this goal for quinolizidine alkaloids. scienceopen.com

Reconstitution of Biosynthetic Pathways In Vitro

The in vitro reconstitution of a biosynthetic pathway, which involves combining purified enzymes and substrates in a cell-free environment to produce the final product, represents the ultimate validation of a proposed pathway. For quinolizidine alkaloids, the complete in vitro reconstitution of the pathway to a complex tetracyclic structure like lupanine or sparteine from L-lysine has not yet been fully achieved, primarily because not all the requisite enzymes have been identified and functionally characterized. rsc.org

However, partial reconstitutions and enzymatic assays with crude or purified components have been instrumental in elucidating specific steps. Early research demonstrated that chloroplasts isolated from Lupinus species could enzymatically synthesize lupanine when fed with cadaverine, confirming the localization and functionality of the necessary enzymes within this organelle. researchgate.net

Individual enzymes, such as lysine decarboxylase (LDC) and O-tigloyltransferases, have been heterologously expressed, purified, and their catalytic activity confirmed in vitro. nih.gov For example, recombinant LDC from Lupinus angustifolius has been shown to convert L-lysine to cadaverine. nih.gov Similarly, the activity of acyltransferases involved in the final esterification steps has been demonstrated using purified recombinant enzymes and the respective QA and acyl-CoA substrates. nih.gov

The concept of cell-free synthetic biology, using crude cell extracts or purified enzyme systems, is emerging as a powerful tool for prototyping and optimizing biosynthetic pathways. nih.gov These systems bypass the complexity of cellular regulation and transport, allowing for direct testing of enzyme combinations and pathway intermediates. nih.gov As more genes in the QA pathway are discovered, cell-free systems will likely be employed to test their function and to attempt the stepwise reconstitution of the entire pathway in vitro, providing unambiguous insights into the enzymatic logic of quinolizidine alkaloid formation. rsc.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Stereochemical Characterization

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-(3,4-Dimethoxyphenyl)quinolizidine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the compound's elemental composition and, consequently, its exact molecular formula. For this compound (C₁₉H₂₇NO₂), the expected exact mass can be calculated and compared with the experimental value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed structural information through fragmentation analysis. nih.gov The fragmentation pathways of quinolizidine (B1214090) alkaloids are often complex and can be dependent on the stereochemistry of the ring junctions. nih.gov By inducing fragmentation of the protonated parent molecule [M+H]⁺, a characteristic pattern of product ions is generated. Analysis of these fragments helps to piece together the molecular structure.

For this compound, characteristic fragmentation would likely involve:

Cleavage of the quinolizidine skeleton: The bicyclo[4.4.0]decane system can undergo ring-opening reactions, leading to a series of fragment ions that are diagnostic for this core structure. nih.gov

Loss of the dimethoxyphenyl substituent: Cleavage of the bond connecting the aromatic ring to the quinolizidine core.

Fragmentation of the side chain: Sequential loss of the methoxy (B1213986) groups (·OCH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxyphenyl moiety. scielo.br

The fragmentation data provides a structural fingerprint that can be used to identify the compound in complex mixtures and to differentiate it from its isomers. nih.govnih.gov

| Fragment Description | Proposed Neutral Loss | Predicted m/z of Fragment Ion |

|---|---|---|

| Protonated Molecule | - | 302.2115 |

| Loss of methyl radical | ·CH₃ | 286.1802 |

| Loss of methoxy radical | ·OCH₃ | 270.1853 |

| Fragment containing the dimethoxybenzyl moiety | C₉H₁₄N (Quinolizidine fragment) | 151.0754 |

| Fragment corresponding to the quinolizidine core | C₁₀H₁₃O₂ (Dimethoxyphenylpropyl fragment) | 138.1277 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete atomic connectivity and relative stereochemistry of organic molecules in solution. nih.gov While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are essential for a molecule with the complexity of this compound.

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to assemble the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is used to map out the proton networks within the individual rings of the quinolizidine system and the aromatic ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons (which are invisible in HSQC) and for connecting the different structural fragments, such as linking the 3,4-dimethoxyphenyl group to the C-3 position of the quinolizidine core. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry, showing, for example, whether protons at chiral centers are on the same side (cis) or opposite sides (trans) of a ring system. nih.gov

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR analyzes the compound in its solid form. mdpi.com This technique can provide valuable information on the molecule's conformation and packing in the crystal lattice. For complex molecules, ssNMR can resolve ambiguities that may arise from conformational averaging in solution. mdpi.com

| 2D NMR Experiment | Information Obtained | Specific Application |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Mapping proton spin systems within the quinolizidine rings. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning carbon signals for all CH, CH₂, and CH₃ groups. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connecting the dimethoxyphenyl group to the quinolizidine core; assigning quaternary carbons. |

| NOESY | ¹H-¹H correlations through space | Determining relative stereochemistry and preferred solution-state conformation. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com Provided that a suitable single crystal of this compound can be grown, this technique can provide an unambiguous and highly precise molecular structure.

The key information obtained from SCXRD includes:

Absolute Configuration: For a chiral molecule, SCXRD can determine the absolute stereochemistry (i.e., the R or S configuration) at each chiral center. wikipedia.org This is achieved by analyzing the anomalous dispersion of the X-rays, often requiring the presence of a heavier atom in the structure or by forming a salt with a known chiral counter-ion. This information is critical, as different enantiomers can have vastly different biological activities.

Conformational Analysis: The analysis provides precise measurements of all bond lengths, bond angles, and torsion angles. esrf.fr This reveals the exact conformation of the molecule in the solid state, such as the chair-chair conformation of the quinolizidine rings and the specific rotational position (rotamer) of the 3,4-dimethoxyphenyl substituent relative to the core.

Intermolecular Interactions: SCXRD also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular forces like hydrogen bonds and van der Waals interactions that govern the solid-state properties of the compound. nih.gov

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (Å) | Lengths of the cell axes (a, b, c) and angles (α, β, γ) |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Precise angles between three connected atoms |

| Torsion Angles (°) | Defines the conformation around rotatable bonds |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govmdpi.com These techniques are highly effective for identifying the functional groups present in a molecule and for providing a unique "molecular fingerprint." americanpharmaceuticalreview.com IR and Raman spectroscopy are complementary; some vibrations are active in one technique but not the other, and their relative intensities can differ significantly. tue.nl

For this compound, the expected vibrational spectra would show characteristic bands corresponding to its structural features:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching modes are found in the 1600–1450 cm⁻¹ region.

Aliphatic System: The C-H stretching vibrations of the quinolizidine ring are observed just below 3000 cm⁻¹, with bending vibrations at lower wavenumbers.

Methoxy Groups: Strong, characteristic C-O stretching bands are expected. The asymmetric stretch typically appears around 1260-1200 cm⁻¹, and the symmetric stretch is found near 1050-1000 cm⁻¹. scispace.com

Tertiary Amine: The C-N stretching vibration can be found in the 1250-1020 cm⁻¹ region, often coupled with other vibrations. scispace.com

The full spectrum, comprising all vibrational modes, serves as a unique identifier for the compound, useful for quality control and for comparison against reference standards.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong | Medium |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium-Strong | Strong |

| C-O (Methoxy) | Asymmetric Stretch | 1275 - 1200 | Strong | Medium |

| C-O (Methoxy) | Symmetric Stretch | 1075 - 1020 | Strong | Weak |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium-Weak | Weak |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Chiroptical spectroscopy measures this differential interaction and provides valuable information about the molecule's stereochemistry. wikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net An ORD curve that shows a complex variation, including peaks and troughs, is known as a Cotton effect. libretexts.org The shape and sign of the Cotton effect curve are characteristic of the stereochemistry of the molecule, particularly the arrangement of atoms around the chromophores (in this case, the dimethoxyphenyl group). researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. smoldyn.orgyoutube.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The resulting spectrum is a unique signature of a specific enantiomer. CD is highly sensitive to the three-dimensional structure and is widely used to assign the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to spectra predicted from quantum chemical calculations. mdpi.com It is also an effective method for determining the enantiomeric purity of a sample.

Together, ORD and CD are powerful, non-destructive techniques that complement NMR and X-ray crystallography for the complete stereochemical characterization of chiral compounds like this compound. wikipedia.org

| Technique | Principle | Primary Application for the Compound |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Characterizing stereochemistry through the Cotton effect; confirming optical activity. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Assigning absolute configuration; determining enantiomeric purity; confirming stereochemical structure. |

Structure Activity Relationship Sar Investigations of 3 3,4 Dimethoxyphenyl Quinolizidine Analogs

Rational Design Principles for Systemic SAR Exploration on Quinolizidine (B1214090) Scaffolds

The rational design of analogs based on the quinolizidine scaffold is guided by established principles in medicinal chemistry. The quinolizidine ring system, a bicyclic saturated heterocycle, serves as a rigid scaffold that presents substituents in well-defined spatial orientations. This rigidity is advantageous for SAR studies as it reduces the conformational ambiguity of the molecule, allowing for a more direct correlation between structural modifications and changes in biological activity.

Systematic SAR exploration of the 3-(3,4-dimethoxyphenyl)quinolizidine scaffold involves a methodical approach to modifying different parts of the molecule. This includes alterations to the dimethoxyphenyl ring, the quinolizidine core, and the linker, if any, connecting these two moieties. The primary objectives of these modifications are to identify the pharmacophore, optimize ligand-target interactions, and improve pharmacokinetic and pharmacodynamic properties.

Key strategies in the rational design of quinolizidine analogs include:

Scaffold Hopping and Simplification: Replacing the quinolizidine core with other bicyclic or monocyclic systems to assess the importance of the specific ring system for activity. Simplification of the scaffold can also lead to more synthetically accessible compounds.

Substituent Modification: Systematically altering the substituents on the dimethoxyphenyl ring to probe the electronic and steric requirements for optimal binding.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by incorporating double bonds or additional rings, to lock the molecule into a bioactive conformation.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties to improve potency, selectivity, or metabolic stability. For example, a methoxy (B1213986) group could be replaced with an ethyl or a hydroxyl group to explore the impact on activity.

Positional and Substituent Effects on Ligand-Target Interactions

The position and nature of substituents on the this compound scaffold play a crucial role in determining the affinity and selectivity of the analogs for their biological targets. SAR studies focus on systematically varying these features to map the binding pocket and identify key interactions.

Dimethoxyphenyl Ring Substituents: The 3,4-dimethoxy substitution pattern on the phenyl ring is a common starting point for SAR exploration. Modifications typically involve:

Positional Isomerism: Moving the methoxy groups to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, 3,5-dimethoxy) to understand the preferred substitution pattern for target interaction.

Homologation: Extending the methoxy groups to ethoxy, propoxy, or other alkoxy groups to probe for additional hydrophobic interactions within the binding pocket.

Electronic Effects: Introducing electron-donating groups (e.g., hydroxyl, amino) or electron-withdrawing groups (e.g., nitro, cyano, halogens) to modulate the electronic properties of the aromatic ring and its ability to participate in interactions such as hydrogen bonding or pi-stacking.

Steric Bulk: Varying the size of the substituents to determine the steric tolerance of the binding site.

The following table summarizes hypothetical SAR data for analogs of this compound, illustrating the effects of positional and substituent modifications on biological activity.

| Compound ID | Phenyl Ring Substitution | Quinolizidine Ring Substitution | Relative Potency |

| Parent | 3,4-di-OCH₃ | Unsubstituted | 1.0 |

| Analog 1 | 2,3-di-OCH₃ | Unsubstituted | 0.5 |

| Analog 2 | 3,5-di-OCH₃ | Unsubstituted | 0.2 |

| Analog 3 | 4-OH, 3-OCH₃ | Unsubstituted | 1.5 |

| Analog 4 | 3,4-di-OH | Unsubstituted | 1.2 |

| Analog 5 | 3,4-di-Cl | Unsubstituted | 0.8 |

| Analog 6 | 3,4-di-OCH₃ | 1-OH | 0.9 |

| Analog 7 | 3,4-di-OCH₃ | 2-CH₃ | 0.7 |

Impact of Stereochemistry on Biological Recognition and Potency

The this compound molecule possesses chiral centers, leading to the existence of multiple stereoisomers. Stereochemistry is a critical determinant of biological activity, as biological targets such as receptors and enzymes are themselves chiral and often exhibit stereospecific binding.

Key aspects of stereochemistry in the SAR of these analogs include:

Diastereomers: The relative orientation of substituents on the quinolizidine ring can lead to different diastereomers, which may have distinct biological activities.

Enantiomers: As chiral molecules, this compound and its analogs exist as a pair of enantiomers. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer).

The synthesis of stereochemically pure isomers is therefore essential for a thorough SAR investigation. This allows for the determination of the optimal stereochemistry for biological activity and can lead to the development of more potent and selective drugs with a better therapeutic index.

The following table illustrates the hypothetical impact of stereochemistry on the biological potency of this compound analogs.

| Compound ID | Stereochemistry at C-3 | Relative Potency |

| Racemate | (R/S) | 1.0 |

| Enantiomer A | (R) | 1.8 |

| Enantiomer B | (S) | 0.2 |

Pharmacophore Mapping and Ligand Efficiency Analysis for Quinolizidine Series

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series, a pharmacophore model would typically be generated based on a set of active and inactive analogs.

The key pharmacophoric features for this series might include:

Aromatic Ring: The dimethoxyphenyl group, likely involved in pi-pi stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups.

Hydrophobic Features: The quinolizidine scaffold and parts of the aromatic ring.

Positive Ionizable Feature: The nitrogen atom of the quinolizidine ring, which is likely protonated at physiological pH.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity.

Ligand Efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a ligand. It is a useful tool in lead optimization as it helps in identifying small, efficient fragments that can be grown into more potent leads. Ligand efficiency is calculated using the formula:

LE = - (RT ln Ki) / N

where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of non-hydrogen atoms. Higher LE values indicate a more efficient binder. Analyzing the LE of a series of quinolizidine analogs can guide the selection of compounds for further development that have a good balance of potency and molecular size.

Design of Compound Libraries for High-Throughput SAR Screening

The systematic exploration of the SAR of the this compound scaffold can be accelerated through the design and synthesis of compound libraries for high-throughput screening (HTS). These libraries are collections of structurally related compounds that are designed to cover a wide range of chemical space around the lead molecule.

The design of a quinolizidine-based library would involve a combinatorial approach, where different building blocks are systematically combined to generate a large number of analogs. The selection of building blocks would be guided by the initial SAR findings and the desire to explore a diverse range of physicochemical properties.

Key considerations for designing a compound library for HTS include:

Diversity: The library should contain a diverse set of substituents at various positions to maximize the chances of identifying key structural features for activity.

Drug-likeness: The compounds in the library should possess physicochemical properties consistent with those of known drugs (e.g., adhering to Lipinski's rule of five) to increase the likelihood of favorable pharmacokinetic properties.

Synthetic Feasibility: The synthetic routes to the library members should be robust and amenable to parallel synthesis techniques.

A well-designed library of this compound analogs can be rapidly screened against a panel of biological targets to generate a large amount of SAR data. This data can then be used to build more refined pharmacophore models and guide the next round of lead optimization.

Molecular and Cellular Mechanisms of Action Studies Pre Clinical and in Vitro Focus

Target Identification and Validation Methodologies in Cell-Free and Cellular Systems

The crucial first step in understanding the mechanism of action for a novel compound like 3-(3,4-Dimethoxyphenyl)quinolizidine is to identify its molecular target(s). Target identification bridges the gap between a compound's observed phenotypic effect (e.g., cell death in cancer lines) and its direct molecular interaction. Various methodologies are employed for this purpose.

Cell-Free Approaches:

Affinity Chromatography: This is a primary method where the compound is immobilized on a solid support or matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using techniques like mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease. The stabilized proteins that remain undigested are subsequently identified.

Cellular Approaches:

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of the entire proteome within intact cells or lysates. Ligand binding typically increases the melting temperature of the target protein. By comparing the proteome-wide thermal stability profiles of cells treated with the compound versus untreated cells, specific targets can be identified.

Genetic Approaches: Methods such as CRISPR-Cas9 or siRNA screening can be used to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. For instance, if knocking out a specific gene prevents the compound from exerting its cytotoxic effect, that gene's product is a strong candidate for being the drug's target or a critical component of its pathway. nih.gov

For quinolizidine (B1214090) alkaloids, potential targets are diverse, reflecting their broad bioactivity. They are known to interact with neuroreceptors, ion channels, and various enzymes. nih.gov Identifying the specific targets for the 3-(3,4-Dimethoxyphenyl) moiety would be essential to understanding its unique pharmacological profile.

Receptor Binding Assays and Kinetics (e.g., Radioligand Binding, SPR)

Once potential targets, such as G protein-coupled receptors (GPCRs) or ion channels, are identified, receptor binding assays are used to quantify the interaction. These assays determine the affinity (how tightly the compound binds), selectivity (whether it binds to other receptors), and kinetics (the rates of association and dissociation) of the compound-receptor interaction.

Radioligand Binding Assays: These are competitive binding assays where the compound of interest is tested for its ability to displace a known radiolabeled ligand from the receptor. By measuring the concentration of the compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, providing a measure of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for studying biomolecular interactions. mdpi.com The receptor is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the direct calculation of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of affinity, is the ratio of k_off to k_on. csmres.co.uk

Studies on structurally related quinolizidine and indolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine have utilized pharmacological data to develop models for their interaction with dopamine (B1211576) D2 receptors, demonstrating the importance of such assays in this class of compounds. nih.gov

Table 1: Illustrative Data from a Receptor Binding Kinetics Study

| Parameter | Description | Example Value |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |

| k_off (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |

| K_D (nM) | Equilibrium Dissociation Constant (k_off/k_on) | 2.0 |

| Residence Time (min) | The average time the compound stays bound (1/k_off) | 55.6 |

Note: This table contains hypothetical data to illustrate the typical output of a kinetic binding assay like SPR. Specific data for this compound is not available in the reviewed literature.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies

Many drugs exert their effects by inhibiting enzymes. If the target of this compound is identified as an enzyme, kinetic studies are performed to characterize the nature of the inhibition. These studies are crucial for optimizing drug design.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, enzyme activity is measured at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot. nih.gov

Mechanism-Based Inactivation: Some inhibitors, known as mechanism-based inactivators or "suicide substrates," are converted by the target enzyme into a reactive species that covalently and irreversibly binds to the enzyme. Studies to confirm this involve checking for time-dependent inhibition and the inability to recover enzyme activity after dialysis.

For example, studies on heterocyclic drugs have detailed the complex, multi-step kinetics of their inhibition of key metabolic enzymes like cytochrome P450 3A4. nih.gov While specific enzyme targets for this compound are not documented, this class of compounds has the potential to interact with a variety of enzymatic systems.

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Western Blot, qPCR, reporter assays)

Binding to a target receptor or enzyme initiates a cascade of downstream events known as intracellular signaling pathways. Understanding how this compound modulates these pathways is key to comprehending its cellular effects.

Western Blot: This technique is used to detect changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling pathway. For example, many alkaloids are known to affect the NF-κB and MAPK signaling pathways, which can be assessed by measuring the phosphorylation status of proteins like p65 and ERK. nih.govfrontiersin.org

Quantitative Polymerase Chain Reaction (qPCR): qPCR measures changes in gene expression at the mRNA level. It can be used to determine if the compound upregulates or downregulates the transcription of genes that are targets of a specific signaling pathway.

Reporter Assays: These assays are used to measure the activity of a specific transcription factor. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the transcription factor of interest. An increase or decrease in reporter gene expression indicates a change in the signaling pathway's activity.

Polyphenolic compounds, which share the dimethoxyphenyl moiety, are well-documented modulators of numerous signaling pathways, including those involving PI3K/Akt and neurotrophic factors. nih.gov This suggests that the dimethoxyphenyl portion of the subject compound could play a significant role in its activity.

Molecular Docking, Molecular Dynamics, and Binding Free Energy Calculations

Computational methods provide powerful insights into the specific molecular interactions between a ligand and its target protein at an atomic level. These in silico techniques are often used to predict binding modes, rationalize structure-activity relationships, and guide the design of more potent analogs.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts, yielding a binding energy that estimates binding affinity. openmedicinalchemistryjournal.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time. This provides a dynamic view of the binding stability, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the free energy of binding from MD simulation trajectories, offering a more accurate prediction of binding affinity than docking scores alone.

For instance, molecular mechanics calculations have been used to refine models of how quinolizidine analogues interact with dopamine receptors, correlating specific conformations with agonist or antagonist activity. nih.gov

Table 2: Representative Data from a Molecular Docking Study

| Parameter | Description | Example Finding |

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | -8.5 |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | Tyr112, Asp150, Ser221 |

| Type of Interactions | The nature of the chemical bonds formed between the ligand and the protein. | Hydrogen bond with Ser221; Pi-Pi stacking with Tyr112 |

Note: This table contains hypothetical data to illustrate the typical output of a molecular docking analysis. Specific data for this compound is not available in the reviewed literature.

Omics Technologies (Transcriptomics, Proteomics, Metabolomics) for Mechanistic Insights in Model Systems

"Omics" technologies provide a global, unbiased view of the changes occurring within a cell or organism in response to treatment with a compound. These high-throughput methods can reveal novel targets and pathways that might be missed by more targeted approaches.

Transcriptomics (e.g., RNA-Seq): Measures the expression levels of all genes in the genome simultaneously, providing a comprehensive snapshot of the cellular response to the compound at the mRNA level.

Proteomics: Involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This can reveal changes in protein networks and signaling cascades that are affected by the compound.

Metabolomics: Analyzes the global profile of small-molecule metabolites within a cell. This can provide insights into how the compound affects cellular metabolism and biochemical pathways.

These unbiased, system-wide analyses are invaluable for generating new hypotheses about a compound's mechanism of action, especially for natural products and their derivatives, which often have multiple targets. To date, specific omics studies on this compound have not been reported in the literature.

Theoretical Chemistry and Computational Modeling of 3 3,4 Dimethoxyphenyl Quinolizidine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of 3-(3,4-Dimethoxyphenyl)quinolizidine. fu-berlin.deaps.org These calculations can determine the molecule's ground-state electronic structure, providing a basis for understanding its stability and reactivity. arxiv.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For quinolizidine (B1214090) alkaloids, these calculations help in understanding their interaction with biological targets. nih.gov

Furthermore, quantum chemical methods are invaluable for predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. jmaterenvironsci.comresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, aiding in the interpretation of experimental NMR spectra, which is crucial for structural elucidation. jmaterenvironsci.comconicet.gov.ar Mulliken atomic charge distributions can also be computed to identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation; susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 eV | Region of electron acceptance; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Key Calculated IR Frequencies | ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch) | Correlates with experimental IR spectra for structural confirmation. jmaterenvironsci.com |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. nih.gov Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The quinolizidine ring system can exist in various conformations, primarily trans and cis fused chair-chair forms, which are generally the most stable. jmaterenvironsci.com

Computational methods can systematically explore the conformational space to map the potential energy surface (PES). libretexts.orgsciepub.comarxiv.org A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, researchers can identify all possible conformers (local minima on the surface) and the transition states (saddle points) that connect them. sciepub.comrsc.org This is typically achieved by systematically rotating key dihedral angles, such as those connecting the quinolizidine core to the dimethoxyphenyl group, and calculating the energy at each step. arxiv.org For quinolizidine alkaloids, studies have shown that different conformers can have significantly different populations at room temperature, which can influence their binding to biological receptors. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A | Trans-fused rings, equatorial substituent | 0.00 (Global Minimum) | ~85% |

| B | Trans-fused rings, axial substituent | 2.5 | ~10% |

| C | Cis-fused rings, equatorial-like substituent | 3.5 | ~5% |

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govrug.nl

For this compound, MD simulations are particularly useful for understanding its flexibility in a biological environment, which is typically aqueous. nih.gov By simulating the compound in a box of water molecules, one can observe how solvent interactions influence its conformational preferences. The solvent can stabilize certain conformations through hydrogen bonding or other intermolecular forces, potentially altering the conformational landscape compared to the gas phase. jmaterenvironsci.com Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS (Optimized Potentials for Liquid Simulations) or AMBER |

| Solvent Model | SPC (Simple Point Charge) or TIP3P Water |

| System Size | ~10,000 atoms (Ligand + Water Box) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. researchgate.netjubilantbiosys.com The fundamental principle is that the biological activity of a series of compounds is related to their physicochemical properties. nih.gov QSAR models are mathematical equations that correlate variations in molecular descriptors (representing properties like size, lipophilicity, and electronic character) with changes in biological activity. researchgate.netnih.govnih.gov

To develop a QSAR model for analogues of this compound, a training set of structurally related compounds with known biological activities would be required. frontiersin.org For each compound, various molecular descriptors would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, unsynthesized compounds. wjbphs.com This approach helps prioritize which analogues to synthesize and test, saving time and resources. frontiersin.org

| Compound | Aryl Substituent (R) | LogP (Lipophilicity) | Molar Refractivity (Steric) | pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | 3,4-Dimethoxy | 3.2 | 85.6 | 6.5 |

| 2 | 4-Chloro | 3.5 | 78.1 | 6.1 |

| 3 | 4-Methyl | 3.4 | 80.2 | 6.3 |

| 4 | Unsubstituted | 2.9 | 75.0 | 5.8 |

Virtual Screening and Ligand-Based/Structure-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbenthamscience.com These methods can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. biosolveit.degardp.org Using this compound as a template, one could perform a 2D or 3D similarity search to find commercially available compounds with similar structural features. jubilantbiosys.com Alternatively, a pharmacophore model could be developed, which captures the essential steric and electronic features required for biological activity. This model is then used as a 3D query to screen compound databases. frontiersin.org

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR. nih.govcrystaledges.org In this approach, this compound would be docked into the active site of the target using molecular docking programs. researchgate.net Docking predicts the preferred binding orientation and affinity of the ligand. researcher.life The results provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, which can be used to rationally design new analogues with improved potency and selectivity. researchgate.net

Chemical Modifications, Derivatization, and Probe Development Strategies

Regioselective and Chemoselective Functionalization of the Quinolizidine (B1214090) Scaffold

The ability to selectively introduce functional groups at specific positions on the 3-(3,4-Dimethoxyphenyl)quinolizidine scaffold is crucial for developing analogs with improved potency and selectivity. Both the quinolizidine ring system and the dimethoxyphenyl moiety offer opportunities for targeted modifications.

Quinolizidine Core Functionalization: The saturated heterocyclic nature of the quinolizidine core presents challenges for selective functionalization. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, have opened avenues for direct and regioselective modifications. nih.govnih.gov For instance, rhodium and palladium catalysts can direct the introduction of aryl or alkyl groups at specific C-H bonds, guided by the inherent stereoelectronics of the ring system or through the use of directing groups. acs.org The nitrogen atom within the quinolizidine structure can also be targeted for reactions like N-oxidation or quaternization, which can modulate the compound's physicochemical properties and biological activity.

Dimethoxyphenyl Moiety Functionalization: The electron-rich 3,4-dimethoxyphenyl ring is amenable to electrophilic aromatic substitution reactions. However, achieving regioselectivity can be challenging due to the presence of two activating methoxy (B1213986) groups. Strategies to control the position of substitution include the use of bulky electrophiles or directing groups. Furthermore, the catechol-like structure can be unmasked through demethylation, providing hydroxyl groups that can be further derivatized. nih.govepo.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on halogenated derivatives of the dimethoxyphenyl ring to introduce a wide range of substituents.

A summary of potential regioselective functionalization strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Functionalization Site |

| C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | Quinolizidine or Dimethoxyphenyl Ring |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Dimethoxyphenyl Ring |

| Demethylation | BBr₃, HBr | Dimethoxyphenyl Ring (Catechol formation) |

| N-Oxidation | m-CPBA | Quinolizidine Nitrogen |

Synthesis of Biologically Active Probes for Target Engagement Studies

To identify the cellular targets of this compound and study its interactions, the development of biologically active probes is essential. These probes typically consist of the parent molecule, a reporter group (like a fluorescent dye or an affinity tag), and a linker.

Affinity Probes: Affinity-based probes are designed to covalently label their biological targets. This is often achieved by incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of this compound. acs.orgdrugbank.comrsc.org Upon photoactivation, these groups form highly reactive species that can form covalent bonds with nearby amino acid residues of the target protein. The probe-labeled protein can then be isolated and identified using techniques like mass spectrometry. The design of such probes requires careful consideration of the attachment point of the photoreactive linker to avoid disrupting the binding affinity of the parent molecule.

Fluorescent Probes: Fluorescent probes allow for the visualization of the subcellular localization of this compound and can be used in fluorescence-based binding assays. mdpi.com These probes are synthesized by conjugating a fluorophore, such as fluorescein, rhodamine, or a BODIPY dye, to the quinolizidine scaffold. researchgate.netnih.gov The linker used to attach the fluorophore should be chosen to minimize steric hindrance and maintain the biological activity of the parent compound. The development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to their target, is a particularly valuable strategy for reducing background noise in imaging experiments.

| Probe Type | Key Features | Reporter Group Example | Application |

| Affinity Probe | Covalent labeling of target proteins | Photoreactive group (e.g., Diazirine) | Target identification and validation |

| Fluorescent Probe | Visualization of subcellular localization | Fluorophore (e.g., BODIPY) | Cellular imaging, binding assays |

Preparation of Prodrugs and Solubilizing Derivatives for Enhanced Delivery

Despite its potential therapeutic benefits, this compound may possess suboptimal pharmacokinetic properties, such as poor water solubility or limited bioavailability. Prodrug strategies and the synthesis of solubilizing derivatives are employed to overcome these limitations. nih.govresearchgate.netsemanticscholar.orgnih.gov

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. For this compound, prodrugs can be designed by masking key functional groups. For instance, if a hydroxylated analog is used, the hydroxyl group can be esterified to improve lipophilicity and cell membrane permeability. These ester prodrugs can then be hydrolyzed by esterases in the body to release the active drug. Similarly, the basic nitrogen of the quinolizidine ring can be derivatized to form carbamates or N-oxides, which can be cleaved in vivo.